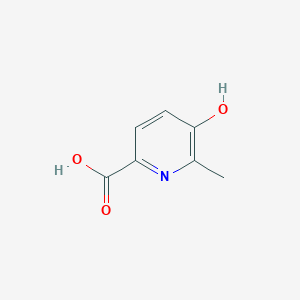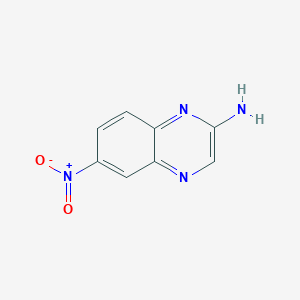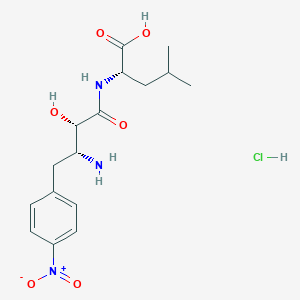
9-Phenylcarboxylate-10-methylacridinium
Overview
Description
9-Phenylcarboxylate-10-methylacridinium is a compound belonging to the acridinium family, known for its chemiluminescent properties. Acridinium compounds are widely used in various scientific fields due to their ability to emit light upon undergoing specific chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenylcarboxylate-10-methylacridinium typically involves the nucleophilic addition to the 9 position of the acridinium ring. This process protects against hydrolysis of the ester . The chemiluminescent reaction of an acridinium ester requires the addition of peroxide to the 9 position of the acridinium ring . The addition of a hydroxide ion to the 9 position of an acridinium ester to form the carbinol adduct has also been well documented .
Industrial Production Methods
Industrial production methods for acridinium compounds often involve large-scale synthesis using similar nucleophilic addition reactions. The stability of the resulting compounds is crucial for their application in various assays and industrial processes .
Chemical Reactions Analysis
Types of Reactions
9-Phenylcarboxylate-10-methylacridinium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide, leading to chemiluminescence.
Reduction: Reductive triggering can be achieved using zinc metal or reduced forms of ferric and cupric salts.
Substitution: Nucleophilic substitution reactions at the 9 position of the acridinium ring are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Zinc metal, ferric salts, and cupric salts are used for reductive triggering.
Substitution: Various nucleophiles, including hydroxide ions and bisulphite, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include chemiluminescent adducts and stable acridan adducts .
Scientific Research Applications
9-Phenylcarboxylate-10-methylacridinium has several scientific research applications:
Chemistry: Used as a chemiluminescent label in various assays.
Biology: Applied in DNA probe-based assays due to its stability and resistance to hydrolysis.
Medicine: Utilized in immunoassays for detecting specific biomolecules.
Industry: Employed in the detection and quantification of hydrogen peroxide.
Mechanism of Action
The mechanism of action of 9-Phenylcarboxylate-10-methylacridinium involves the initial attack of the hydroperoxide anion at the C9 position of the acridinium nucleus, followed by an intramolecular nucleophilic attack of the resulting hydroperoxide at the ester carbonyl group . This reaction leads to the emission of chemiluminescence, which is utilized in various detection assays .
Comparison with Similar Compounds
Similar Compounds
- N-methylacridinium-9-cyanide
- N-methylacridinium-9-chlorocarbonyl
- N-methylacridinium-9-phenyl esters
Uniqueness
9-Phenylcarboxylate-10-methylacridinium is unique due to its high stability and resistance to hydrolysis, making it particularly useful in DNA probe-based assays and other applications requiring prolonged stability .
Properties
IUPAC Name |
phenyl 10-methylacridin-10-ium-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16NO2/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15/h2-14H,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXLAHQOVLMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16NO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154056 | |
| Record name | 9-Phenylcarboxylate-10-methylacridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123632-55-3 | |
| Record name | 9-Phenylcarboxylate-10-methylacridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Phenylcarboxylate-10-methylacridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)












